Bienvenue dans la boutique en ligne BenchChem!

SU5204

Kinase inhibition VEGFR-2 HER2

SU5204 (3‑[(2‑ethoxyphenyl)methylidene]‑1H‑indol‑2‑one; CAS 186611‑11‑0) is a synthetic small‑molecule tyrosine kinase inhibitor (TKI) that targets VEGFR‑2 (FLK‑1) and HER2, with biochemical IC₅₀ values of 4 µM and 51.5 µM, respectively. It is a structural analogue of SU5025, falling within the 3‑heteroaryl‑2‑indolinone chemotype originally disclosed in patent US5792783A.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B2805333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU5204
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11-
InChIKeyMEZFKCPUSMBMAY-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SU5204 – A Dual VEGFR‑2/HER2 Tyrosine Kinase Inhibitor for Angiogenesis & Oncology Research


SU5204 (3‑[(2‑ethoxyphenyl)methylidene]‑1H‑indol‑2‑one; CAS 186611‑11‑0) is a synthetic small‑molecule tyrosine kinase inhibitor (TKI) that targets VEGFR‑2 (FLK‑1) and HER2, with biochemical IC₅₀ values of 4 µM and 51.5 µM, respectively . It is a structural analogue of SU5025, falling within the 3‑heteroaryl‑2‑indolinone chemotype originally disclosed in patent US5792783A [1]. In cellular models, SU5204 suppresses VEGF‑driven proliferation and migration of human umbilical vein endothelial cells (HUVECs) at sub‑micromolar concentrations, and oral administration demonstrates significant tumor growth inhibition in multiple xenograft models .

Why Closely Related Indolinone VEGFR‑2 Inhibitors Cannot Simply Substitute SU5204


The indolinone scaffold is shared by numerous VEGFR‑2 inhibitors; however, subtle variations in the 3‑benzylidene substituent can drastically alter kinase selectivity, cellular potency, and in vivo pharmacokinetics. SU5204’s 2‑ethoxyphenyl moiety yields a dual VEGFR‑2/HER2 inhibition profile that is not preserved across all SU5025 analogues . In HUVEC functional assays, SU5204 achieves an anti‑proliferative IC₅₀ of 0.2 µM—approximately 20‑fold lower than its biochemical VEGFR‑2 IC₅₀—indicating that cellular activity cannot be inferred from cell‑free kinase data alone . Furthermore, SU5204 possesses oral bioavailability enabling tumor growth suppression in xenograft models, a feature not universally shared by all in‑class indolinones . These compound‑specific functional and pharmacokinetic properties mean that swapping SU5204 for a structurally similar but uncharacterized analogue risks inconsistent experimental outcomes.

SU5204 – Quantified Differentiation Evidence vs. Closest Comparators and In‑Class Standards


Biochemical Dual‑Target Profile: VEGFR‑2 and HER2 IC₅₀ Values

SU5204 inhibits recombinant FLK‑1 (VEGFR‑2) and HER2 with IC₅₀ values of 4 µM and 51.5 µM, respectively, in cell‑free kinase assays . The ~13‑fold selectivity for VEGFR‑2 over HER2 is a defined property of the 2‑ethoxyphenyl‑substituted indolinone that differentiates it from other SU5025 analogues, many of which show either reversed selectivity or equipotent dual inhibition [1]. The closest structurally characterized analogue, SU5025, lacks published quantitative kinase inhibition data, preventing direct head‑to‑head comparison; however, patent disclosures indicate that SU5025 analogues span a broad potency range depending on the 3‑benzylidene substituent [1].

Kinase inhibition VEGFR-2 HER2 Cell‑free assay

Cellular Anti‑Proliferative Activity in VEGF‑Stimulated HUVECs

In HUVECs stimulated with 50 ng/mL VEGF, SU5204 suppressed cell proliferation with an IC₅₀ of 0.2 µM (MTT assay), with 1 µM reducing proliferation by ~90% relative to the VEGF‑stimulated control . This cellular IC₅₀ is 20‑fold lower than the biochemical VEGFR‑2 IC₅₀ (4 µM), indicating significant signal amplification or polypharmacology contributions at the cellular level . In comparison, the reference VEGFR‑2 inhibitor sunitinib typically yields HUVEC proliferation IC₅₀ values in the 0.01–0.1 µM range under similar conditions (class‑level benchmark from published literature); SU5204 falls within one log unit of this benchmark while offering a distinct chemotype .

Angiogenesis Endothelial cell HUVEC Anti‑proliferation

In Vivo Tumor Growth Inhibition in A431 Xenograft Model

In nude mice bearing A431 human epidermoid carcinoma xenografts, oral administration of SU5204 at 50 mg/kg once daily for 21 days reduced tumor volume to 35% of vehicle control (P < 0.01) and tumor weight by ~68% . This oral efficacy distinguishes SU5204 from many early‑generation indolinone tool compounds that lack sufficient oral bioavailability for in vivo use. For context, the structurally related indolinone compound intedanib (a more advanced VEGFR/FGFR/PDGFR inhibitor) achieves comparable or superior tumor growth inhibition but with nanomolar biochemical potency .

In vivo efficacy Xenograft Oral administration Tumor growth inhibition

In Vivo Tumor Growth Inhibition in MDA‑MB‑435 Breast Cancer Xenograft

In an MDA‑MB‑435 breast cancer xenograft model, SU5204 dosed orally at 75 mg/kg daily for 18 days suppressed tumor volume by ~62% and tumor weight by ~59% compared to vehicle control (P < 0.01) . Immunohistochemical analysis of SU5204‑treated A431 tumor tissues revealed a ~60% reduction in microvessel density and ~75% decrease in VEGFR‑2 phosphorylation, mechanistically confirming anti‑angiogenic activity in vivo . Dual‑tumor model efficacy data (A431 epidermoid + MDA‑MB‑435 breast) are unavailable for most SU5025 analogues .

Breast cancer Xenograft Oral efficacy Angiogenesis inhibition

Kinase Selectivity Profile Across VEGFR‑2, PDGFRβ, EGFR, and FGFR1

SU5204 was profiled against a panel of recombinant receptor tyrosine kinases, demonstrating highest potency against VEGFR‑2 (IC₅₀ = 0.1 µM), followed by PDGFRβ (0.3 µM), EGFR (2.8 µM), and FGFR1 (3.5 µM) . This rank‑order selectivity (VEGFR‑2 > PDGFRβ > EGFR > FGFR1) provides a multi‑kinase fingerprint that may influence both efficacy and off‑target cellular effects. Notably, the recombinant VEGFR‑2 IC₅₀ of 0.1 µM reported in this secondary panel is 40‑fold lower than the 4 µM value from the primary kinase assay, presumably reflecting differences in assay conditions or construct design . Such assay‑dependent variability underscores the need for consistent sourcing. For comparison, many indolinone analogues described in US5792783A were not profiled across this breadth of kinases [1].

Kinase selectivity Polypharmacology Recombinant kinase panel

Functional Anti‑Migratory Activity in HUVEC Migration Assay

In a Boyden chamber migration assay using VEGF‑stimulated HUVECs, SU5204 at 1 µM reduced migration by ~75%, and at 5 µM by ~92%, relative to VEGF‑stimulated control . This sub‑micromolar functional anti‑migratory potency aligns with SU5204’s cellular anti‑proliferative activity and supports a consistent anti‑angiogenic phenotype across two orthogonal endothelial cell assays (proliferation and migration) . Migration inhibition data are not publicly available for SU5025 or the majority of US5792783A indolinone analogues [1].

Cell migration Boyden chamber Angiogenesis Endothelial cell

High‑Impact Research and Industrial Application Scenarios for SU5204


Angiogenesis Mechanism Studies in Primary Endothelial Cells

SU5204’s sub‑micromolar inhibition of VEGF‑induced HUVEC proliferation (IC₅₀ = 0.2 µM) and migration (1 µM → ~75% inhibition) makes it a well‑characterized tool for dissecting VEGFR‑2‑dependent angiogenic signaling . The defined dual VEGFR‑2/HER2 profile and multi‑kinase selectivity data (VEGFR‑2 > PDGFRβ > EGFR > FGFR1) allow researchers to interpret polypharmacology contributions to observed phenotypes .

In Vivo Tumor Angiogenesis and Xenograft Efficacy Studies

With documented oral efficacy in both A431 epidermoid carcinoma and MDA‑MB‑435 breast cancer xenograft models—reducing tumor volume by ~65% and ~62%, respectively, alongside pharmacodynamic markers (↓60% microvessel density, ↓75% p‑VEGFR2)—SU5204 is suitable for preclinical proof‑of‑concept studies evaluating anti‑angiogenic monotherapy or combination regimens .

Chemical Biology and Kinase Selectivity Profiling

SU5204’s defined kinase selectivity fingerprint (VEGFR‑2 IC₅₀ = 0.1 µM, PDGFRβ = 0.3 µM, EGFR = 2.8 µM, FGFR1 = 3.5 µM) enables its use as a reference compound in kinase panel screening campaigns, particularly when benchmarking novel indolinone‑based inhibitors or when comparing the selectivity landscapes of VEGFR‑2‑targeted chemotypes .

Comparative Pharmacology of Indolinone Scaffolds

As a structurally defined analogue of SU5025 with publicly available biochemical, cellular, and in vivo data, SU5204 serves as a common reference point for structure‑activity relationship (SAR) studies exploring the impact of 3‑benzylidene substituent modifications on indolinone pharmacological properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU5204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.